2-(2,6-dioxopiperidin-3-yl)-4,5,6,7-tetrafluoro-2,3-dihydro-1H-isoindole-1,3-dione
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Overview
Description
2-(2,6-dioxopiperidin-3-yl)-4,5,6,7-tetrafluoro-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-dioxopiperidin-3-yl)-4,5,6,7-tetrafluoro-2,3-dihydro-1H-isoindole-1,3-dione typically involves multiple steps, including the coupling of a glutamine ester with a substituted 2-haloalkylbenzoate, followed by cyclization and further transformations of benzo substituents . The reaction conditions often require the use of dichloromethane as a solvent and trifluoroacetic acid as a reagent .
Industrial Production Methods
For industrial-scale production, the processes are optimized for cost-effectiveness and efficiency. This includes the use of high-yielding reactions and scalable conditions to ensure the consistent production of the compound .
Chemical Reactions Analysis
Types of Reactions
2-(2,6-dioxopiperidin-3-yl)-4,5,6,7-tetrafluoro-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:
Substitution Reactions: Commonly involving nucleophilic substitution where the fluorine atoms are replaced by other nucleophiles.
Addition Reactions: Involving the addition of various functional groups to the isoindole core.
Common Reagents and Conditions
The reactions typically employ reagents such as trifluoroacetic acid, dichloromethane, and various nucleophiles under controlled temperature and pressure conditions .
Major Products Formed
The major products formed from these reactions include various substituted isoindole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
2-(2,6-dioxopiperidin-3-yl)-4,5,6,7-tetrafluoro-2,3-dihydro-1H-isoindole-1,3-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes and proteins.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects primarily through the modulation of specific molecular targets, such as cereblon, a protein involved in the regulation of various cellular processes . By binding to cereblon, the compound can influence the degradation of target proteins, thereby modulating cellular pathways and exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Thalidomide: An earlier compound with similar structural features but different pharmacological properties.
Lenalidomide: A more potent analog with enhanced therapeutic effects and reduced side effects.
Pomalidomide: Another analog with specific applications in cancer therapy.
Uniqueness
2-(2,6-dioxopiperidin-3-yl)-4,5,6,7-tetrafluoro-2,3-dihydro-1H-isoindole-1,3-dione stands out due to its unique fluorinated structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C13H6F4N2O4 |
---|---|
Molecular Weight |
330.19 g/mol |
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-4,5,6,7-tetrafluoroisoindole-1,3-dione |
InChI |
InChI=1S/C13H6F4N2O4/c14-7-5-6(8(15)10(17)9(7)16)13(23)19(12(5)22)3-1-2-4(20)18-11(3)21/h3H,1-2H2,(H,18,20,21) |
InChI Key |
PIJMHCCGPUSELZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=C(C(=C3F)F)F)F |
Origin of Product |
United States |
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